molecular formula C21H21ClN4OS B11190299 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

Cat. No.: B11190299
M. Wt: 412.9 g/mol
InChI Key: CWQFWZVHXBMWOX-UHFFFAOYSA-N
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Description

6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the desired dihydropyrimidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H21ClN4OS/c22-16-6-8-19(9-7-16)28-15-17-14-20(27)24-21(23-17)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2,(H,23,24,27)

InChI Key

CWQFWZVHXBMWOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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